molecular formula C6H7ClN2O2 B8485607 1-(2-Hydroxyethyl)-5-chloropyrimid-2-one

1-(2-Hydroxyethyl)-5-chloropyrimid-2-one

Cat. No. B8485607
M. Wt: 174.58 g/mol
InChI Key: JWOPJGIPMCQVPP-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

1-(2-Hydroxyethyl)-5-chloropyrimid-2-one (0.001 mol) and phosphorus oxychloride (5 ml) were heated together at 80° C. for 60 min. before the solution was evaporated at reduced pressure. The residue was triturated with chloroform before dissolution in water (4 ml) and neutralisation with sodium bicarbonate. Chloroform extraction and evaporation left a solid which was recrystallised from ethyl acetate, yield 52%, m.p. 167°-168° C. (Found: C, 37.20; H, 3.20; Calc for C6H6Cl2N2O: C, 37.34; H 3.13).
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[N:6][C:5]1=[O:11].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][CH2:2][CH2:3][N:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[N:6][C:5]1=[O:11]

Inputs

Step One
Name
Quantity
0.001 mol
Type
reactant
Smiles
OCCN1C(N=CC(=C1)Cl)=O
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with chloroform before dissolution in water (4 ml)
EXTRACTION
Type
EXTRACTION
Details
Chloroform extraction and evaporation
WAIT
Type
WAIT
Details
left a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate, yield 52%, m.p. 167°-168° C. (Found: C, 37.20; H, 3.20; Calc for C6H6Cl2N2O: C, 37.34; H 3.13)

Outcomes

Product
Name
Type
Smiles
ClCCN1C(N=CC(=C1)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.